Kinase Selectivity: AEE788 vs. Vandetanib (ZD6474) Target Engagement
The primary differentiation of AEE788 is its balanced potency against both EGFR and VEGFR2, a profile not shared by Vandetanib. AEE788 inhibits EGFR with an IC50 of 2 nM, while Vandetanib is markedly less potent, with an IC50 of 500 nM. Conversely, Vandetanib is a more potent VEGFR2 inhibitor (IC50 40 nM) than AEE788 (IC50 77 nM) [1] [2]. This data demonstrates that AEE788 is a dual inhibitor with a slight EGFR bias, whereas Vandetanib is a potent VEGFR inhibitor with weak EGFR activity.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | EGFR: 2 nM; VEGFR2/KDR: 77 nM |
| Comparator Or Baseline | Vandetanib (ZD6474): EGFR: 500 nM; VEGFR2/KDR: 40 nM |
| Quantified Difference | AEE788 is 250-fold more potent against EGFR; Vandetanib is 1.9-fold more potent against VEGFR2. |
| Conditions | Cell-free kinase assays using recombinant human enzymes |
Why This Matters
Procurement selection should be based on the desired balance of pathway inhibition. AEE788 provides near-equivalent inhibition of both EGFR and VEGFR, which is necessary for a robust anti-angiogenic and anti-proliferative effect in tumors reliant on both pathways.
- [1] Traxler P, Allegrini PR, Brandt R, et al. AEE788: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity. Cancer Res. 2004;64(14):4931-4941. View Source
- [2] Wedge SR, Ogilvie DJ, Dukes M, et al. ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. Cancer Res. 2002;62(16):4645-4655. View Source
